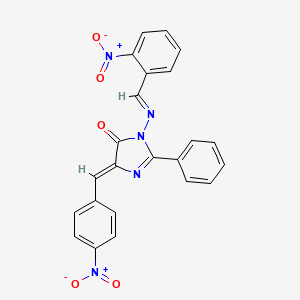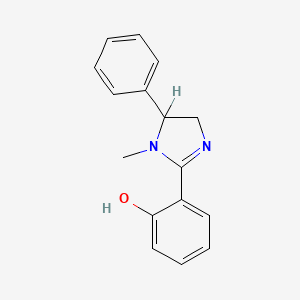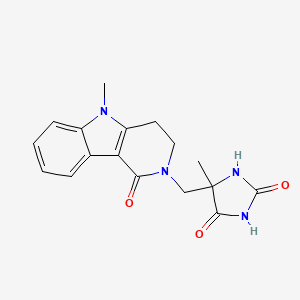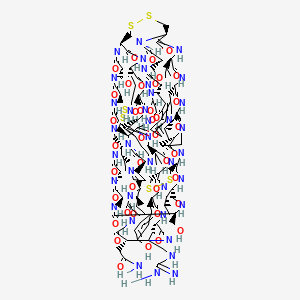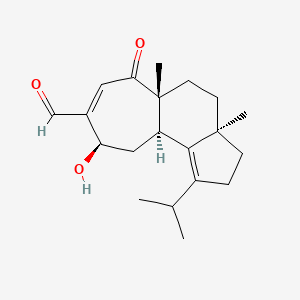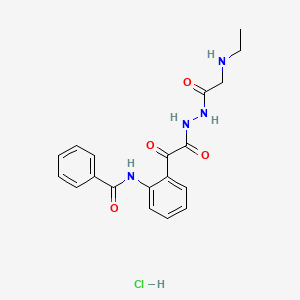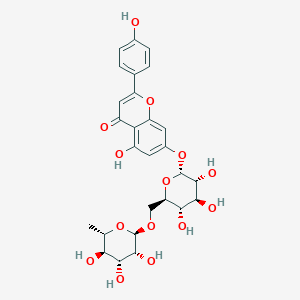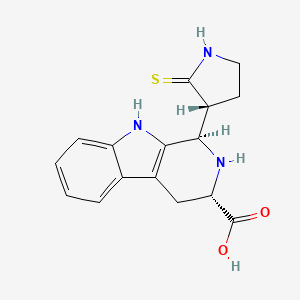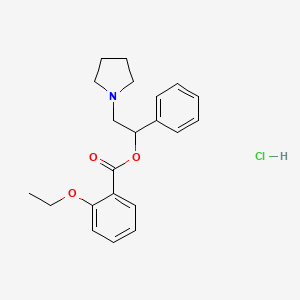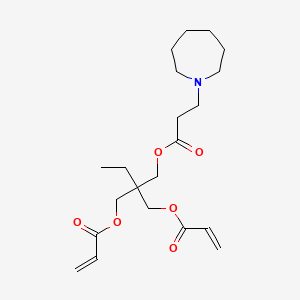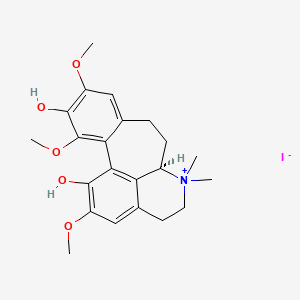
Dinoseb-diolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinoseb-diolamine is a synthetic compound that belongs to the dinitrophenol family. It was primarily used as a herbicide for post-emergence weed control in various crops, including cereals, vegetables, and some soft fruits . due to its high toxicity, it has been banned in many countries .
Méthodes De Préparation
The synthesis of dinoseb-diolamine involves the reaction of dinoseb with diolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Dinoseb-diolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dinoseb-diolamine has been used in various scientific research applications, including:
Chemistry: It has been studied for its chemical properties and reactions, providing insights into the behavior of dinitrophenol compounds.
Biology: Research has explored its effects on biological systems, particularly its toxicity and impact on cellular processes.
Medicine: Although not widely used in medicine due to its toxicity, this compound has been studied for its potential therapeutic effects in certain contexts.
Mécanisme D'action
Dinoseb-diolamine exerts its effects by inhibiting respiratory electron transport and uncoupling oxidative phosphorylation. This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cellular damage and toxicity . The compound targets the mitochondrial membrane, affecting the energy production pathways within cells.
Comparaison Avec Des Composés Similaires
Dinoseb-diolamine is similar to other dinitrophenol compounds, such as:
Dinoseb: The parent compound of this compound, used as a herbicide.
2,4-Dinitrophenol: Another dinitrophenol compound with similar properties and uses.
2,4,5-Trichlorophenoxyacetic acid: A related herbicide with different chemical properties. This compound is unique due to its specific chemical structure and the presence of the diolamine group, which distinguishes it from other dinitrophenol compounds.
Propriétés
Numéro CAS |
53404-43-6 |
|---|---|
Formule moléculaire |
C14H23N3O7 |
Poids moléculaire |
345.35 g/mol |
Nom IUPAC |
2-butan-2-yl-4,6-dinitrophenol;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H12N2O5.C4H11NO2/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;6-3-1-5-2-4-7/h4-6,13H,3H2,1-2H3;5-7H,1-4H2 |
Clé InChI |
LITHUQSNACPLIL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


